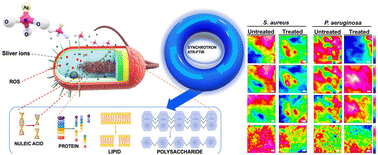Synchrotron macro ATR-FTIR micro-spectroscopy to unlock silver ion-induced biochemical alterations in bacteria†
Materials Advances Pub Date: 2023-11-01 DOI: 10.1039/D3MA00598D
Abstract
Bacterial infections are recognized as the leading cause of death for millions of individuals worldwide. There has been a growing research focused on antimicrobial materials that can provide alternatives to antibiotics. Among these, silver has emerged as a promising antibacterial agent, owing to its remarkable antimicrobial properties. However, the antimicrobial mechanisms of silver ions are still being debated. This study aimed to investigate biochemical and morphological changes that occur in two prevalent pathogenic bacterial cell types following treatment with silver ions. Using synchrotron macro-attenuated total reflection-Fourier transform infrared (ATR-FTIR) micro-spectroscopy and high-resolution microscopy, significant alterations in the protein (amide I and amide II) and phospholipid structural components of both bacterial species after silver treatment could be observed. More subtle modifications of Staphylococcus aureus were observed in the polysaccharide and nucleic acid regions than Pseudomonas aeruginosa. These structural variations can be attributed to the potent chemical interactions between silver ions and the thick cell wall of S. aureus. The findings of this research shed light on the antibacterial mechanisms induced by silver ions, offering a fresh perspective through the utilization of synchrotron ATR-FTIR for the identification of these mechanisms. This study contributes to our understanding of the applications of silver ions in combating infections and provides a foundation for further investigations towards developing more effective antibacterial agents and treatments.


Recommended Literature
- [1] Photolysis of phenacylsulphonium salts
- [2] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [3] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [4] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [5] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [6] Colorimetric sensor arrays for the detection and identification of antibiotics
- [7] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [8] Joint Pharmaceutical Analysis Group
- [9] Chemical route derived bismuth ferrite thin films and nanomaterials
- [10] Heteroatoms in graphdiyne for catalytic and energy-related applications

Journal Name:Materials Advances
Research Products
-
CAS no.: 102153-44-6
-
CAS no.: 14651-42-4









